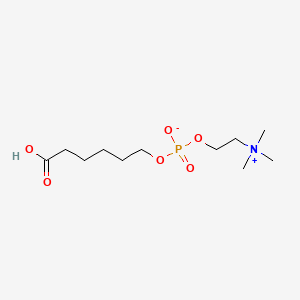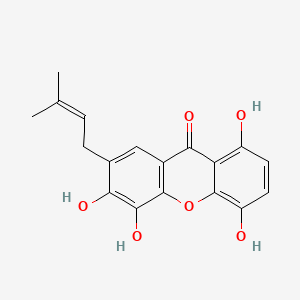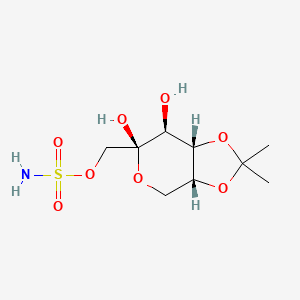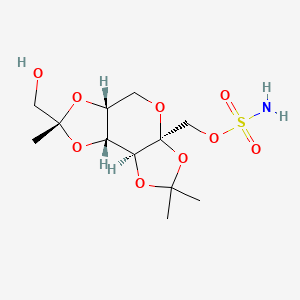
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound that likely contains a cyclohexane ring, a carbonitrile group (-C≡N), a hydroxy group (-OH), and an isopropyl group (-CH(CH3)2). The (1R,2S)-rel- notation indicates the relative configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isopropyl and hydroxy groups, and the formation of the carbonitrile group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the conformations of its cyclohexane ring. In general, substituents on cyclohexane rings prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonitrile group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The hydroxy group could be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar hydroxy group and a polar carbonitrile group might increase its solubility in polar solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
108168-70-3 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.252 |
IUPAC-Name |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
Synonyme |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



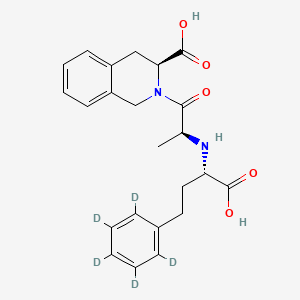
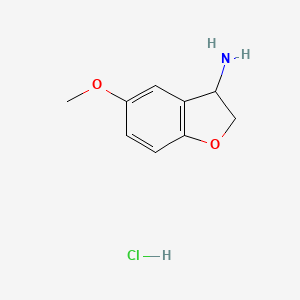
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)
